Tri-p-tolyl phosphite
Overview
Description
Tri-p-tolyl phosphite, also known as tris(4-methylphenyl) phosphite, is an organophosphorus compound with the chemical formula C21H21O3P. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-p-tolyl phosphite can be synthesized through the reaction of phosphorus trichloride with p-cresol in the presence of a base such as pyridine. The reaction typically proceeds as follows:
PCl3+3C7H8O→P(C7H7O)3+3HCl
In this reaction, phosphorus trichloride reacts with three equivalents of p-cresol to form this compound and hydrochloric acid as a byproduct.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tri-p-tolyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tri-p-tolyl phosphate.
Substitution: It can participate in nucleophilic substitution reactions where the phosphite group is replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form p-cresol and phosphorous acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed
Oxidation: Tri-p-tolyl phosphate.
Substitution: Various substituted phosphites depending on the nucleophile used.
p-Cresol and phosphorous acid.Scientific Research Applications
Tri-p-tolyl phosphite is used in various scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used as a stabilizer in polymers and as an antioxidant in various industrial processes.
Mechanism of Action
The mechanism of action of tri-p-tolyl phosphite involves its ability to act as a nucleophile due to the presence of the phosphorus atom. It can donate electron pairs to electrophilic centers, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Tri-o-tolyl phosphite: Similar structure but with ortho-methyl groups.
Triphenyl phosphite: Similar structure but with phenyl groups instead of tolyl groups.
Tris(4-methoxyphenyl) phosphite: Similar structure but with methoxy groups on the phenyl rings.
Uniqueness
Tri-p-tolyl phosphite is unique due to the presence of para-methyl groups, which influence its reactivity and solubility. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tris(4-methylphenyl) phosphite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-16-4-10-19(11-5-16)22-25(23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVFLQDDNUQKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060718 | |
Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
Source | EPA DSSTox | |
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Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-42-8, 25586-42-9 | |
Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorous acid, tris(methylphenyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025586429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tri-p-tolyl phosphite | |
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Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
Source | EPA DSSTox | |
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Record name | Tri-p-tolyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.674 | |
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Record name | Tris(methylphenyl) phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.821 | |
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Record name | TRIS(METHYLPHENYL) PHOSPHITE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tri-p-tolyl phosphite interact with nickel(0) complexes and what are the downstream effects?
A1: this compound, a triarylphosphine ligand, coordinates to nickel(0) complexes like tetrakis(this compound)nickel(0). [, ] Upon addition of strong acids to this complex, this compound plays a crucial role in stabilizing the resulting nickel hydride species. These species can be either five- or four-coordinate, and the mechanism of their formation is influenced by the presence and behavior of this compound. [] NMR studies, including ¹H, ³¹P, and ²H NMR, have been instrumental in elucidating these interactions and the dynamic exchange processes occurring in solution. [, ]
Q2: What is the role of this compound in acrylonitrile polymerization?
A2: this compound acts as a photoinitiator in the polymerization of acrylonitrile. [] It forms a donor-acceptor complex with acrylonitrile, which absorbs UV light and initiates radical polymerization. [] The polymerization rate is directly proportional to the concentration of both acrylonitrile and this compound, as well as the intensity of UV irradiation. [] This highlights the crucial role of this compound in facilitating the polymerization process.
Q3: How does the structure of this compound influence its activity in acrylonitrile photopolymerization?
A3: The electron-donating nature of the p-methyl substituents on the phenyl rings of this compound enhances its ability to form the donor-acceptor complex with acrylonitrile. [] Studies with various substituted triphenyl phosphites revealed that increasing the electron-donating ability of the substituents leads to a higher polymerization rate. [] This structure-activity relationship underscores the importance of electron density manipulation in optimizing the photoinitiation efficiency of triarylphosphites in acrylonitrile polymerization.
Q4: What spectroscopic data is available for characterizing this compound?
A4: While the provided abstracts don't delve into detailed spectroscopic characterization of this compound itself, they highlight the use of ¹H, ³¹P, and ²H NMR spectroscopy to study its interaction with nickel hydrides and the resulting complexes. [, ] These techniques provide valuable information about the coordination environment, dynamic behavior, and exchange processes involving this compound in solution.
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